3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one
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Overview
Description
3-(3,4-Dimethylbenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one typically involves multiple steps, starting with the preparation of the quinoline coreCommon reagents used in these reactions include aromatic aldehydes, sodium cyanoborohydride, and various solvents such as methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to ensure high yield and purity, as well as the use of automated systems to control the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethylbenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.
Industry: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group and piperazine ring are believed to play crucial roles in its biological activity, potentially interacting with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethyl-N-[4-(4-methylpiperazino)benzyl]benzamide: Shares structural similarities but differs in its functional groups and overall structure.
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Another compound with a piperazine ring, but with different core structures and substituents.
Uniqueness
3-(3,4-Dimethylbenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one is unique due to its combination of a quinoline core, a sulfonyl group, and a piperazine ring
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-7-(4-methylpiperazin-1-yl)-1-propylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30FN3O3S/c1-5-8-29-16-24(33(31,32)19-7-6-17(2)18(3)13-19)25(30)20-14-21(26)23(15-22(20)29)28-11-9-27(4)10-12-28/h6-7,13-16H,5,8-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWWYWLAHBVQHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)S(=O)(=O)C4=CC(=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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